Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate
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Overview
Description
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate is a chemical compound known for its unique structure and properties It is a derivative of benzenamine, featuring a carbonimidoyl group and dimethyl substitutions, along with a mononitrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate typically involves the reaction of benzenamine derivatives with appropriate reagents to introduce the carbonimidoyl and dimethyl groups. One common method involves the use of N,N-dimethylaniline as a starting material, which undergoes nitration to introduce the nitrate group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where benzenamine derivatives are treated with nitrating agents under controlled conditions. The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitrate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzenamine compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-carbonimidoylbis(N,N-dimethyl-, mononitrate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis(N,N-dimethyl-: This compound is similar in structure but lacks the nitrate group.
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a nitro group but differs in the position and number of substitutions.
Properties
CAS No. |
84255-15-2 |
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Molecular Formula |
C17H21N3.HNO3 C17H22N4O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;nitric acid |
InChI |
InChI=1S/C17H21N3.HNO3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;2-1(3)4/h5-12,18H,1-4H3;(H,2,3,4) |
InChI Key |
LORQGAZBFSNIPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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